2-Isopropyl-N-methylaniline hydrochloride

Description

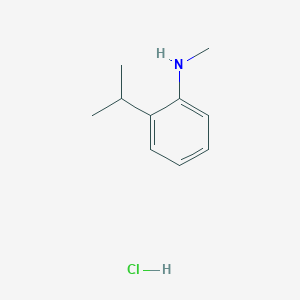

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-2-propan-2-ylaniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N.ClH/c1-8(2)9-6-4-5-7-10(9)11-3;/h4-8,11H,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQVREUGPNGNOCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1NC.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Optimization for 2 Isopropyl N Methylaniline Hydrochloride

Formation of the Hydrochloride Salt

The conversion of the free base, 2-Isopropyl-N-methylaniline, into its hydrochloride salt is a straightforward acid-base neutralization reaction. ontosight.ai This is a common final step in the synthesis of amine-containing compounds to improve their stability, crystallinity, and solubility in aqueous media. ontosight.ai

The synthesis typically involves dissolving the purified 2-Isopropyl-N-methylaniline base in a suitable organic solvent, such as diethyl ether, isopropanol, or ethanol. Subsequently, a solution of hydrochloric acid (HCl), either as a gas or dissolved in a solvent like ether or isopropanol, is added to the solution of the amine. The amine group, acting as a base, accepts a proton from the hydrochloric acid, leading to the formation of the ammonium (B1175870) salt, 2-Isopropyl-N-methylaniline hydrochloride. The salt often precipitates from the solution and can be isolated by filtration, washed with a cold solvent to remove any residual acid or impurities, and then dried. ontosight.ai

Acid-Base Reactions and Protonation Mechanisms

The formation of this compound is a classic acid-base reaction. The parent compound, 2-Isopropyl-N-methylaniline, possesses a nitrogen atom with a lone pair of electrons, which imparts Lewis base characteristics to the molecule. ncert.nic.in This allows it to react with acids, such as hydrochloric acid (HCl), to form a salt. ncert.nic.in

The protonation mechanism involves the donation of the electron lone pair from the nitrogen atom to a proton (H⁺) from the acid. This forms a new N-H bond, resulting in a positively charged ammonium ion, which then associates with the chloride anion (Cl⁻) to form the hydrochloride salt. The pKa of the parent N-methylaniline is approximately 4.85, indicating it is a weak base. nih.gov The presence of the isopropyl group at the ortho position may introduce steric hindrance that could slightly modulate the basicity and the kinetics of the protonation reaction compared to unsubstituted N-methylaniline. Studies on the protonation of N-alkylanilines confirm that the process occurs at the nitrogen atom. researchgate.net

Selective Precipitation and Isolation Techniques

The principle behind the isolation of this compound leverages the significant difference in solubility between the free amine and its salt form. Amines react with mineral acids to create ammonium salts, which are typically soluble in water but insoluble in non-polar organic solvents like ether. ncert.nic.in This property is fundamental for separating amines from non-basic organic compounds. ncert.nic.in

The isolation process can proceed in several ways:

Direct Precipitation: The free amine, dissolved in a suitable organic solvent, can be treated with a solution of hydrogen chloride (e.g., HCl gas in ether or an aqueous HCl solution). If the resulting hydrochloride salt is insoluble in the chosen solvent system, it will precipitate out and can be collected by filtration.

Extraction and Basification: An alternative method involves an initial acid-base extraction. The amine is protonated with an aqueous acid, forming the water-soluble hydrochloride salt, which moves to the aqueous phase. After separating the aqueous layer, the parent amine can be regenerated by adding a strong base, such as sodium hydroxide (B78521) (NaOH). ualberta.ca This deprotonates the ammonium salt, causing the water-insoluble free amine to precipitate or form a separate layer that can be extracted with an organic solvent. ualberta.ca

The choice of method depends on the specific reaction mixture and the desired purity of the final product. Techniques like using carbon beds can also be employed to adsorb and recover amine hydrochlorides from solutions. google.com

Catalytic Approaches in Synthesis

The core of synthesizing 2-Isopropyl-N-methylaniline involves the methylation of 2-isopropylaniline (B1208494). Catalytic methods are often preferred for their efficiency and selectivity.

Transition Metal-Free Methylation Strategies

A notable transition metal-free approach for the N-methylation of anilines utilizes formaldehyde (B43269) as both the methyl source and the reducing agent. nih.govuwa.edu.auchimia.ch This method, which is a variation of the Eschweiler-Clarke reaction, provides a simple procedure for methylating primary and secondary anilines. chimia.ch

However, this reaction shows limitations with sterically hindered substrates, which is relevant for 2-isopropylaniline due to the bulky isopropyl group adjacent to the amine. nih.govchimia.chresearchgate.net While anilines with electron-donating groups generally react successfully, those with significant steric bulk or strong electron-withdrawing groups may show reduced yields or fail to react. nih.govchimia.ch

| Entry | Substrate | Base (equiv.) | Temp (°C) | Conversion (%) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | N-methylaniline | K₂CO₃ (0.2) | 130 | >99 | 74 | chimia.ch |

| 2 | N-methylaniline | t-BuOK (0.2) | 130 | 85 | 52 | researchgate.net |

| 3 | N-methylaniline | NaOH (0.2) | 130 | 86 | 59 | researchgate.net |

| 4 | 4-Bromoaniline | K₂CO₃ (0.2) | 130 | - | 0.5 | chimia.ch |

| 5 | 4-Methoxyaniline | K₂CO₃ (0.2) | 130 | - | 87 | chimia.ch |

Application of Heterogeneous and Homogeneous Catalysts

A wide array of transition-metal catalysts have been developed for the N-methylation of anilines, often using methanol (B129727) as the methylating agent in a process known as "hydrogen autotransfer" or "borrowing hydrogen". rsc.orgresearchgate.net This method is atom-economical, with water being the only byproduct. researchgate.netnih.gov

Homogeneous Catalysts: These are soluble in the reaction medium. Ruthenium and Iridium complexes are particularly effective. For instance, cyclometalated ruthenium complexes have been shown to effectively methylate anilines under mild conditions (e.g., 60°C) with a simple base like NaOH. rsc.org Similarly, various Iridium(I) and Iridium(III) complexes bearing N-heterocyclic carbene (NHC) ligands have demonstrated high activity and selectivity for mono-N-methylation. nih.govacs.orgacs.org

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants, simplifying their removal and recycling. A common example is palladium on charcoal (Pd/C), which can mediate the N-alkylation of anilines using primary amines as the alkylating agents. organic-chemistry.org Mesoporous materials like Al-SBA-15 have also been used as catalysts for N-methylation of aniline (B41778) in continuous flow systems. researchgate.net

Optimization of Reaction Conditions for Yield and Selectivity

Achieving high yield and selectivity (mono-methylation vs. di-methylation) requires careful optimization of several reaction parameters.

Catalyst and Base: The choice of catalyst and base is critical. Studies comparing different ruthenium complexes showed that a (DPEPhos)RuCl₂PPh₃ catalyst with a weak base like Cesium Carbonate (Cs₂CO₃) gave the best performance for N-methylation with methanol. nih.gov In other systems, strong bases like Potassium tert-butoxide (KOtBu) or simple ones like Sodium Hydroxide (NaOH) are optimal. rsc.orgnih.gov

Temperature: Reaction temperature significantly influences conversion rates. For a Ru-catalyzed system, reducing the temperature from 140°C to 120°C led to a decrease in conversion. nih.gov However, highly active cyclometalated ruthenium catalysts can operate effectively at temperatures as low as 60°C. rsc.org

Solvent and Concentration: The reaction medium can affect outcomes. For example, in the N-methylation of aniline with methanol, using a minimal amount of methanol (0.5 mL for a 1 mmol scale reaction) surprisingly gave the best results. rsc.org In other cases, ionic liquids have been shown to increase conversion and selectivity compared to traditional molecular solvents. psu.edu

| Catalyst System | Substrate | Base | Temp (°C) | Yield (%) | Key Finding | Reference |

|---|---|---|---|---|---|---|

| (DPEPhos)RuCl₂PPh₃ | Phenylamine | Cs₂CO₃ | 140 | >99 | Weak base is effective; conversion is temperature-dependent. | nih.gov |

| Cyclometalated Ru-complex | Aniline | NaOH | 60 | 91 | Mild conditions are sufficient with an optimized catalyst. | rsc.org |

| NHC–Ir(III) Complex | Aniline | KOtBu | 120 | >80 | High yields in solvent-free media. | nih.gov |

| Pd/C (heterogeneous) | Aniline | None | 170 (MW) | 99 | Microwave heating enhances efficiency with a recyclable catalyst. | organic-chemistry.org |

Green Chemistry Approaches in Synthetic Design

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the synthesis of N-methylated anilines, this is pursued through several avenues:

Alternative Solvents: Room temperature ionic liquids (ILs) and deep eutectic solvents (DESs) are emerging as green alternatives to volatile organic compounds (VOCs). rsc.orgrsc.org They can serve as both the solvent and promoter, often leading to increased reaction rates and selectivities while simplifying product recovery. psu.edursc.org For instance, a simple mixture of choline (B1196258) chloride and lactic acid has been shown to provide excellent results for the alkylation of anilines at room temperature without metal catalysts. rsc.org

Atom Economy: Catalytic "hydrogen borrowing" methodologies using alcohols like methanol as alkylating agents are inherently green because they exhibit high atom economy, producing only water as a byproduct. researchgate.net

Catalyst Reusability: The use of heterogeneous catalysts, such as palladium on charcoal (Pd/C), is advantageous as they can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing waste and cost. organic-chemistry.org

These approaches collectively contribute to the development of more sustainable and environmentally benign synthetic routes for compounds like this compound.

Elucidation of Chemical Reactivity and Advanced Transformations of 2 Isopropyl N Methylaniline Hydrochloride

Reactivity of the Protonated Amine Functionality

The hydrochloride salt form of 2-Isopropyl-N-methylaniline ensures that the nitrogen atom is protonated, forming an N-methylanilinium ion. This protonation profoundly influences the chemical character of the amine, altering its nucleophilicity and imparting acidic properties.

In its protonated state as an ammonium (B1175870) salt, the nitrogen atom's lone pair of electrons is engaged in a bond with a proton. ncert.nic.in Consequently, 2-Isopropyl-N-methylaniline hydrochloride is not directly nucleophilic. However, the salt exists in a dynamic equilibrium with its conjugate base, the free amine (2-Isopropyl-N-methylaniline), upon treatment with a base or in appropriate solvent systems. ncert.nic.in

R-NH₂⁺CH₃ Cl⁻ ⇌ R-NHCH₃ + H⁺ + Cl⁻

The free amine, possessing an available lone pair on the nitrogen, is an effective nucleophile. researchgate.net It can participate in reactions typical of secondary amines, such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides. ncert.nic.inchemistrysteps.com The extent of its nucleophilic reactivity in a given reaction is dependent on the position of this equilibrium, which can be shifted by adjusting the pH. The regeneration of the parent amine from its salt form via treatment with a base like sodium hydroxide (B78521) is a fundamental step to enable its nucleophilic character. ncert.nic.in

The anilinium hydrochloride moiety is acidic and can act as a proton donor. A significant consequence of this acidic nature is its influence on the reactivity of the attached phenyl ring. The protonated amino group, -NH⁺(CH₃)-, is a powerful electron-withdrawing group due to the positive charge on the nitrogen atom. chemistrysteps.com This has two major effects on electrophilic aromatic substitution (EAS) reactions:

Ring Deactivation: The strong inductive electron withdrawal deactivates the aromatic ring, making it significantly less reactive towards electrophiles compared to the free amine or even benzene (B151609) itself. wikipedia.org

Meta-Direction: By strongly withdrawing electron density, the -NH⁺(CH₃)- group directs incoming electrophiles to the meta position. chemistrysteps.comyoutube.com

This behavior is in stark contrast to the free amine (-NHCH₃), which is a potent activating and ortho, para-directing group. This acid-dependent switch in directing effects is a critical tool in synthetic chemistry, allowing for regiochemical control over substitution reactions. For instance, nitration of aniline (B41778) in strong acid yields a substantial amount of the meta-nitroaniline product because the reaction proceeds on the protonated anilinium ion. chemistrysteps.com

Electrophilic Aromatic Substitution Studies on the Phenyl Ring

Electrophilic aromatic substitution (EAS) on the 2-Isopropyl-N-methylaniline scaffold is governed by the combined directing effects of the N-methylamino and the isopropyl substituents. These reactions are typically performed on the free amine, as the protonated hydrochloride form is strongly deactivated. wikipedia.org

The regiochemical outcome of EAS reactions is determined by the ability of the existing substituents to stabilize the cationic Wheland intermediate (also known as an arenium ion) that forms upon attack by the electrophile. numberanalytics.commasterorganicchemistry.comnih.gov

N-methylamino (-NHCH₃) Group: This is a strongly activating, ortho, para-directing group. ulethbridge.cayoutube.com The nitrogen's lone pair can donate electron density to the ring via resonance, which strongly stabilizes the positive charge in the arenium ion when the attack occurs at the ortho (C6) and para (C4) positions. libretexts.org

Isopropyl (-CH(CH₃)₂) Group: This is a weakly activating, ortho, para-directing group. numberanalytics.comyoutube.com It donates electron density primarily through an inductive effect and hyperconjugation, offering modest stabilization to the arenium ion. libretexts.org

Interactive Table: Directing Effects of Substituents on the Phenyl Ring

| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Influence | Predicted Substitution Sites |

| -NHCH₃ | C1 | +R >> -I (Resonance Donor) | Strongly Activating | ortho, para | C2, C4, C6 |

| -CH(CH₃)₂ | C2 | +I (Inductive Donor) | Weakly Activating | ortho, para | C1, C3, C5 |

| Combined | C1, C2 | -NHCH₃ dominates | Strongly Activating | ortho, para to -NHCH₃ | C4 (para) and C6 (ortho) |

Bromination is a classic example of an electrophilic aromatic substitution reaction. Due to the high activation of the ring by the amino group, direct bromination of anilines with bromine water often leads to polysubstitution, for example, forming 2,4,6-tribromoaniline (B120722) from aniline. youtube.comyoutube.com To achieve controlled monobromination, the activating influence of the amino group must be moderated.

A common strategy is the temporary conversion of the amine to an amide, such as an acetanilide, by reacting it with acetic anhydride. youtube.com The resulting acetylamino group is still an ortho, para-director but is significantly less activating than a free amino group. stackexchange.com This reduction in reactivity prevents polysubstitution. Furthermore, the steric bulk of the acetylamino group enhances the preference for substitution at the less hindered para position. stackexchange.com After the bromination step, the amide can be hydrolyzed back to the amine, yielding the monobrominated product. youtube.com

A patent for the bromination of ortho-alkylated anilines provides insight into isomer control. The reaction of o-isopropylaniline with N-Bromosuccinimide (NBS) yielded primarily the ortho-brominated product, 2-bromo-6-isopropylaniline, along with a smaller amount of the para-brominated acetylated product, 4'-bromo-2'-isopropyl acetanilide. google.com This demonstrates that reaction conditions and the choice of brominating agent can be tuned to favor specific isomers.

Interactive Table: Isomer Control in Bromination of an o-Isopropylaniline Derivative

| Starting Material | Reagent | Product(s) | Isomer Position | Reference |

| o-Isopropylaniline | N-Bromosuccinimide (NBS), then Acetic Anhydride | 2-Bromo-6-isopropylaniline | ortho to amine, ortho to isopropyl | google.com |

| o-Isopropylaniline | N-Bromosuccinimide (NBS), then Acetic Anhydride | 4'-Bromo-2'-isopropyl acetanilide | para to amine, meta to isopropyl | google.com |

Derivatization Reactions and Novel Compound Synthesis

Chemical derivatization is the process of transforming a chemical compound into a product of similar structure, called a derivative. science.govgreyhoundchrom.com this compound serves as a versatile starting material for the synthesis of a variety of novel compounds through reactions targeting the amine functionality or the aromatic ring.

Reactions at the nitrogen atom, after neutralization of the hydrochloride, include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This is also used as a protecting group strategy to control reactivity during EAS. ncert.nic.instackexchange.com

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Further reaction with alkyl halides can lead to the formation of a tertiary amine. ncert.nic.in

Reactions on the aromatic ring, primarily the electrophilic substitutions discussed previously, yield a range of substituted derivatives (e.g., halogenated, nitrated) that can act as intermediates for more complex molecules. For example, bromo derivatives can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Furthermore, substituted anilines are key precursors in the synthesis of heterocyclic compounds. For instance, the Doebner reaction, which involves reacting an aniline with an aldehyde and pyruvic acid, is a classic method for synthesizing quinoline-4-carboxylic acids. sci-hub.se Anilines with electron-donating groups are particularly effective in these types of ring-closing reactions. sci-hub.se

Interactive Table: Examples of Derivatization and Novel Compound Synthesis

| Reaction Type | Reagent(s) | Functional Group Transformation | Resulting Compound Class |

| Acylation | Acetic Anhydride | -NHCH₃ → -N(COCH₃)CH₃ | Amide |

| Bromination | N-Bromosuccinimide | Ar-H → Ar-Br | Aryl Bromide |

| Nitration | HNO₃, H₂SO₄ | Ar-H → Ar-NO₂ | Nitroaromatic |

| Cyclocondensation (Doebner) | Aldehyde, Pyruvic Acid | Aniline → Fused Heterocycle | Quinolone Derivative |

Mechanistic Investigations of Key Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for controlling the reaction outcomes and optimizing conditions.

Mechanism of N-Alkylation: The N-alkylation of amines with alkyl halides is a classic example of a nucleophilic substitution reaction (SN2). The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbon of the alkyl halide, leading to the formation of a new C-N bond and the displacement of the halide ion. In the case of aniline derivatives, the basicity of the nitrogen atom, and thus its nucleophilicity, is influenced by the electronic effects of the substituents on the aromatic ring. The steric hindrance from the ortho-isopropyl group in 2-Isopropyl-N-methylaniline would likely slow down the rate of this bimolecular reaction.

Mechanism of Oxidation: The electrochemical oxidation of anilines is initiated by a one-electron transfer from the nitrogen atom to the electrode, forming a cation radical. The fate of this intermediate is then determined by a series of competing reaction pathways. Spectroscopic techniques, such as in-situ Fourier transform infrared spectroscopy (FTIRS), have been instrumental in identifying the dimeric intermediates formed during the early stages of aniline polymerization. mdpi.com These studies have provided evidence for both head-to-tail and tail-to-tail coupling of the aniline cation radicals.

Mechanism of Methylene (B1212753) Bridge Formation: The acid-catalyzed reaction of anilines with formaldehyde (B43269) proceeds through a well-defined mechanism. nih.gov Formaldehyde is first protonated by the acid catalyst, making it more electrophilic. The aniline then acts as a nucleophile, attacking the carbonyl carbon to form a carbinolamine intermediate. This intermediate is then protonated on the oxygen, which facilitates the elimination of a water molecule to form an iminium ion. A second molecule of aniline then attacks this electrophilic iminium ion, leading to the formation of the methylene-bridged product after deprotonation.

Kinetic Studies of Reaction Pathways

Kinetic studies are crucial for understanding the mechanisms of chemical reactions, determining rate laws, and optimizing reaction conditions. For N-alkylanilines, kinetic analyses have often focused on oxidation and N-alkylation reactions.

Oxidation Reactions: The chemical oxidation of aniline and its derivatives, such as N-methylaniline, has been investigated to understand the formation of conductive polymers like polyaniline. researchgate.net These studies often reveal complex, self-accelerating reaction kinetics. For instance, the oxidation of N-methylaniline with dichromate has been monitored using in-situ Raman spectroscopy, demonstrating a sigmoidal growth in the intensity of characteristic Raman bands, which is indicative of an autocatalytic process. nih.gov It is plausible that the oxidation of this compound would follow a similar complex kinetic profile, influenced by the steric hindrance of the isopropyl group and the electronic effects of the substituents on the aromatic ring.

N-Alkylation Reactions: The N-alkylation of anilines with alcohols, a process often catalyzed by transition metal complexes, provides another avenue for kinetic analysis. Mechanistic studies on the N-alkylation of aniline derivatives with primary alcohols have revealed a "borrowing hydrogen" or "hydrogen autotransfer" pathway. researchgate.net Kinetic and mechanistic investigations into the selective N-methylation of amines using methanol (B129727) have shown that N-monomethylation exhibits a lower activation energy compared to subsequent methylation steps. researchgate.net For 2-Isopropyl-N-methylaniline, which is already a secondary amine, further alkylation would lead to a tertiary amine. The kinetics of such a reaction would be influenced by the nature of the catalyst and the alkylating agent.

Photochemical Reactions: Visible-light-induced reactions of N-alkylanilines represent a modern approach to their transformation. In these reactions, a photosensitizer, often an iridium or ruthenium complex, initiates an electron transfer process. beilstein-journals.org The kinetics of these photochemical reactions are dependent on factors such as light intensity, catalyst loading, and the concentration of reactants. While specific kinetic data for this compound is not available, studies on similar compounds like N-methyl-N-((trimethylsilyl)methyl)aniline show that the reaction rates can be significantly influenced by the choice of solvent. beilstein-journals.org

A hypothetical kinetic study of a reaction involving this compound could involve monitoring the disappearance of the reactant and the appearance of products over time using techniques like HPLC or GC-MS. The data obtained could then be used to determine the reaction order and rate constants.

Table 1: Hypothetical Kinetic Parameters for a Transformation of an N-Alkylaniline

| Reaction Type | Rate Law | Rate Constant (k) | Activation Energy (Ea) |

|---|---|---|---|

| Oxidation | Complex, autocatalytic | Varies with reactant and catalyst concentration | Moderate |

| N-Alkylation | Typically first-order in amine and catalyst | Dependent on catalyst and solvent | Lower for mono-alkylation |

Intermediates Identification and Characterization

The identification and characterization of reaction intermediates are paramount for elucidating reaction mechanisms. In the reactions of N-alkylanilines, several types of reactive intermediates have been proposed and, in some cases, spectroscopically observed.

Radical Cations: In oxidation reactions, the initial step often involves the formation of an aniline radical cation through single electron transfer (SET) to an oxidizing agent. For N-methylaniline, the formation of the corresponding radical cation has been proposed as a key intermediate in its oxidative polymerization. researchgate.net These radical cations can then undergo further reactions, such as dimerization or reaction with other nucleophiles. researchgate.net It is highly probable that the oxidation of this compound would also proceed through a similar radical cation intermediate.

Aminomethyl Radicals: Photochemical reactions of N-alkylanilines can lead to the formation of α-aminoalkyl radicals. For example, the visible-light-induced, iridium-catalyzed reaction of N-methyl-N-((trimethylsilyl)methyl)aniline generates an aminomethyl radical through a photoinduced electron transfer (PET) process followed by the loss of a silyl (B83357) cation. beilstein-journals.org This radical can then add to various acceptors, such as α,β-unsaturated carbonyl compounds. beilstein-journals.org In the case of 2-Isopropyl-N-methylaniline, a similar process could generate an N-centered radical or a radical on the methyl group, depending on the reaction conditions.

Iminium Ions: In the context of N-alkylation reactions following a "borrowing hydrogen" mechanism, an iminium ion is a key intermediate. The catalytic cycle involves the oxidation of the alcohol to an aldehyde, which then reacts with the secondary amine to form a hemiaminal. Dehydration of the hemiaminal generates an iminium ion, which is subsequently reduced by a metal-hydride species (formed from the initial alcohol oxidation) to yield the tertiary amine.

Characterization Techniques: The characterization of these transient intermediates often requires specialized techniques. Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for detecting and characterizing radical species. Transient absorption spectroscopy can be used to observe short-lived intermediates in photochemical reactions. In some cases, intermediates can be trapped by reacting them with specific trapping agents, and the resulting stable products can be analyzed by standard methods like NMR and mass spectrometry. For instance, in the N-alkylation of anilines, the formation of an iridium-hydride species has been observed by 1H NMR, providing evidence for the proposed catalytic cycle. acs.org

Table 2: Potential Intermediates in the Transformations of this compound

| Reaction Type | Proposed Intermediate | Potential Characterization Method |

|---|---|---|

| Oxidation | 2-Isopropyl-N-methylaniline radical cation | EPR Spectroscopy, Cyclic Voltammetry |

| Photochemical Reaction | N-(2-isopropylphenyl)methaniminyl radical | Transient Absorption Spectroscopy, Radical Trapping |

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone of organic chemistry for determining the structure of molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom, allowing for the mapping of the molecular structure.

Proton (¹H) NMR Chemical Shift Analysis

In the ¹H NMR spectrum of 2-Isopropyl-N-methylaniline hydrochloride, distinct signals are expected for the aromatic protons, the N-methyl protons, the isopropyl methine proton, and the isopropyl methyl protons. The hydrochloride form would also show a characteristic broad signal for the N-H proton.

The aromatic region would likely display a complex multiplet pattern due to the ortho-substitution, which breaks the symmetry of the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-donating nature of the amino group and the steric effects of the isopropyl group. The N-methyl group would appear as a singlet, though this could become a doublet if there is coupling to the N-H proton. The isopropyl group would exhibit a characteristic septet for the methine proton and a doublet for the six equivalent methyl protons.

Expected ¹H NMR Chemical Shifts for 2-Isopropyl-N-methylaniline (Based on data for analogous compounds)

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity |

| Aromatic-H | 6.6 - 7.3 | Multiplet |

| N-H (in hydrochloride) | Broad singlet | Broad s |

| Isopropyl-CH | 2.8 - 3.0 | Septet |

| N-CH₃ | ~2.8 | Singlet (or Doublet) |

| Isopropyl-CH₃ | ~1.2 | Doublet |

Carbon-13 (¹³C) NMR and DEPT Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal. The aromatic region will show six signals for the benzene ring carbons, with their chemical shifts influenced by the substituents. The aliphatic region will display signals for the N-methyl carbon and the two carbons of the isopropyl group.

Distortionless Enhancement by Polarization Transfer (DEPT) spectroscopy is a crucial technique used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. A series of DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) would definitively assign each carbon signal. For 2-Isopropyl-N-methylaniline, DEPT-90 would show only the methine carbons (aromatic C-H and isopropyl C-H), while DEPT-135 would show methine and methyl carbons as positive signals and methylene carbons (absent in this molecule) as negative signals.

Expected ¹³C NMR Chemical Shifts and DEPT Analysis for 2-Isopropyl-N-methylaniline

| Carbon Atom | Expected Chemical Shift (δ, ppm) | DEPT-135 |

| Aromatic C (quaternary) | 140 - 150 | No signal |

| Aromatic CH | 110 - 130 | Positive |

| N-CH₃ | ~31 | Positive |

| Isopropyl CH | ~27 | Positive |

| Isopropyl CH₃ | ~23 | Positive |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)

Two-dimensional (2D) NMR techniques are powerful for unambiguously assigning complex NMR spectra by showing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For 2-Isopropyl-N-methylaniline, COSY would show correlations between adjacent aromatic protons and between the isopropyl methine proton and the isopropyl methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of directly attached carbons. This would allow for the definitive assignment of which proton is attached to which carbon, for example, linking the isopropyl methine proton signal to the corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. For instance, correlations would be expected between the N-methyl protons and the adjacent aromatic carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, providing information about the molecule's conformation. In this case, NOESY could reveal spatial proximity between the N-methyl group and the isopropyl group.

Vibrational Spectroscopy for Molecular Structure and Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Fourier Transform Infrared (FT-IR) Spectroscopy Interpretation

The FT-IR spectrum of this compound would be characterized by several key absorption bands. The presence of the hydrochloride would lead to a broad absorption in the 2400-2800 cm⁻¹ range, corresponding to the N⁺-H stretching vibration. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl and isopropyl groups would be observed just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be found in the 1450-1600 cm⁻¹ region.

Characteristic FT-IR Absorption Bands for this compound (Based on data for analogous compounds)

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N⁺-H Stretch | 2400 - 2800 | Strong, Broad |

| Aromatic C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | 2850 - 2970 | Strong |

| C=C Aromatic Stretch | 1450 - 1600 | Medium to Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Raman Spectroscopy for Complementary Vibrational Modes

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is better for non-polar bonds and symmetric vibrations. The aromatic ring vibrations, particularly the ring breathing mode, typically give strong signals in the Raman spectrum. The C-H stretching vibrations and the symmetric vibrations of the isopropyl group would also be observable. The combination of FT-IR and Raman data provides a more complete picture of the vibrational modes of the molecule. For instance, the symmetric stretching of the benzene ring, which is often weak in the IR spectrum, would be expected to show a strong band in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of this compound. It provides data on the mass-to-charge ratio of the molecular ion and its fragments, which is essential for confirming the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, enabling the determination of the elemental composition of this compound with high confidence. nih.govmeasurlabs.com This technique can distinguish between compounds with the same nominal mass but different chemical formulas, a critical aspect in unambiguous identification. nih.gov

For 2-Isopropyl-N-methylaniline (the free base), the expected monoisotopic mass can be calculated with high precision. HRMS analysis would confirm this mass, typically within a few parts per million (ppm), providing strong evidence for the compound's elemental formula (C₁₀H₁₅N). nih.gov The high resolving power of HRMS also aids in the identification of potential impurities, even at trace levels. nih.gov

Table 1: Theoretical HRMS Data for 2-Isopropyl-N-methylaniline Cation

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₆N⁺ |

| Monoisotopic Mass (Da) | 150.1277 |

| Calculated m/z | 150.1277 |

| Typical Mass Accuracy | < 5 ppm |

Note: This table represents theoretical data for the protonated free base, which would be the species observed in positive-ion mode ESI-HRMS of the hydrochloride salt.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust technique for assessing the purity and confirming the identity of volatile and semi-volatile compounds like 2-Isopropyl-N-methylaniline. nih.govnist.gov In this method, the sample is first vaporized and separated based on its boiling point and affinity for the chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. sincerechemical.com

A GC-MS analysis of a sample of this compound would typically involve the derivatization of the analyte to its more volatile free base form. The resulting chromatogram would show a primary peak corresponding to 2-Isopropyl-N-methylaniline, with the retention time being a characteristic identifier. The mass spectrum of this peak would display the molecular ion (M⁺) and a specific fragmentation pattern that serves as a molecular fingerprint, allowing for definitive identification. The integration of the peak area can be used to quantify the purity of the sample. sincerechemical.comgoogle.com

Table 2: Representative GC-MS Data for Anilines

| Technique | Parameter | Typical Value/Observation for Anilines |

|---|---|---|

| Gas Chromatography | Column Type | DB-5MS or similar non-polar capillary column |

| Injection Temperature | ~250 °C | |

| Oven Program | Temperature gradient (e.g., 60°C to 300°C) | |

| Mass Spectrometry | Ionization Mode | Electron Ionization (EI) at 70 eV |

X-ray Diffraction (XRD) for Crystal Structure Elucidation

X-ray Diffraction (XRD) is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. For this compound, single-crystal XRD would provide precise information on its molecular conformation, crystal packing, and the nature of intermolecular interactions. researchgate.net

Determination of Molecular Conformation and Packing

The crystal structure would reveal the precise bond lengths, bond angles, and torsion angles within the this compound molecule. This includes the orientation of the isopropyl and N-methyl groups relative to the aniline (B41778) ring. The packing of the molecules in the crystal lattice, described by the unit cell parameters and space group, dictates the macroscopic properties of the solid, such as density and melting point. researchgate.net

Analysis of Hydrogen Bonding and Intermolecular Interactions

In the crystal structure of this compound, the protonated amine and the chloride anion would be key players in forming hydrogen bonds. mdpi.commdpi.com These N-H···Cl hydrogen bonds are expected to be a dominant force in the crystal packing, organizing the molecules into specific motifs. rsc.org Additionally, weaker interactions such as van der Waals forces and potentially C-H···π interactions could further stabilize the crystal structure. researchgate.net The analysis of these interactions is crucial for understanding the solid-state behavior of the compound. mdpi.commdpi.com

Table 3: Expected Crystal Structure Parameters and Interactions

| Parameter | Description |

|---|---|

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Key Intermolecular Interaction | N-H···Cl hydrogen bonding |

| Other Potential Interactions | van der Waals forces, C-H···π interactions |

Advanced Chromatographic Techniques for Separation and Analysis

Beyond standard GC-MS, other advanced chromatographic techniques can be employed for the separation and analysis of this compound and its related impurities. High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is a powerful tool for analyzing less volatile compounds or for samples that are not amenable to GC. d-nb.info

LC-MS offers the advantage of direct analysis of the hydrochloride salt without the need for derivatization. d-nb.info Different column chemistries (e.g., reversed-phase C18) and mobile phase compositions can be optimized to achieve separation of the target compound from any synthesis byproducts or degradation products. Tandem mass spectrometry (MS/MS) can be used for even greater selectivity and sensitivity in complex matrices. d-nb.info

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. Reversed-phase HPLC (RP-HPLC) is particularly well-suited for this purpose, where the compound is separated based on its hydrophobic interactions with a non-polar stationary phase.

Detailed research into the purity analysis of substituted anilines has established robust methodologies that are applicable to this compound. A typical HPLC method for purity assessment would involve a C18 or C8 stationary phase column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and an aqueous buffer, like phosphate (B84403) or acetate, to control the pH and ensure the consistent ionization state of the analyte. The hydrochloride salt form of the compound necessitates a buffered mobile phase to achieve sharp, symmetrical peaks. UV detection is commonly employed, with the detection wavelength set to an absorbance maximum of the aniline derivative, typically around 250 nm. helixchrom.com

The validation of an HPLC method for purity assessment is critical to ensure the reliability of the results. This involves demonstrating the method's specificity, linearity, precision, accuracy, and robustness. For instance, specificity is confirmed by the ability to resolve the main compound peak from potential impurities and degradation products. Linearity is established by analyzing a series of standard solutions across a range of concentrations and demonstrating a proportional relationship between concentration and peak area.

Below is a table summarizing typical parameters for an HPLC method for the purity assessment of this compound, extrapolated from established methods for similar aromatic amines.

HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile: 50mM Phosphate Buffer (pH 3.0) (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 254 nm |

| Run Time | 15 minutes |

Further validation of such a method would yield data on its performance characteristics, which are crucial for its application in a research or quality control setting. The following table presents illustrative validation data for a hypothetical HPLC purity method for this compound.

HPLC Method Validation Data

| Validation Parameter | Result |

|---|---|

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Precision (%RSD) | < 2.0% |

| Accuracy (% Recovery) | 98.0 - 102.0% |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Limit of Quantitation (LOQ) | 0.3 µg/mL |

Gas Chromatography (GC) Applications

Gas Chromatography is a powerful technique for the analysis of volatile compounds. For the analysis of this compound, the compound is typically converted to its more volatile free base form, 2-Isopropyl-N-methylaniline, prior to or during injection. This is often achieved by sample preparation with a base or by using a heated injection port that promotes the dissociation of the hydrochloride salt.

GC applications for this compound primarily involve the separation and quantification of the main component and any volatile impurities. The choice of the GC column is critical for achieving good separation. A capillary column with a mid-polar to polar stationary phase, such as a wax-based column (e.g., DB-WAX) or a 5% phenyl-methylpolysiloxane column (e.g., DB-5), is often suitable for the analysis of N-alkylanilines. nih.gov Flame Ionization Detection (FID) is a common choice for quantification due to its robustness and wide linear range. For more definitive identification of impurities, Mass Spectrometry (MS) is coupled with GC (GC-MS), allowing for the structural elucidation of separated components based on their mass spectra.

Research on the determination of methyl aniline compounds in various matrices has demonstrated the utility of GC-MS for both qualitative and quantitative analysis. researchgate.net In a research setting, GC can be used to monitor the progress of reactions synthesizing 2-Isopropyl-N-methylaniline, to identify by-products, or to assess the compound's stability under various conditions.

The following table outlines typical GC conditions for the analysis of 2-Isopropyl-N-methylaniline.

GC Method Parameters

| Parameter | Condition |

|---|---|

| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow at 1.2 mL/min |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (20:1) |

| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

When coupled with a mass spectrometer, the method can provide detailed structural information. The following table illustrates the kind of data that can be obtained from a GC-MS analysis for the characterization of 2-Isopropyl-N-methylaniline.

GC-MS Characterization Data

| Parameter | Value |

|---|---|

| Retention Time | 8.5 minutes |

| Molecular Ion (M+) | m/z 149 |

| Key Fragment Ions | m/z 134, 118, 91, 77 |

| Linearity (r²) | > 0.998 |

| Detection Limit (S/N=3) | 1 ng/mL |

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the geometric, electronic, and spectroscopic properties of molecules. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. The B3LYP functional is a popular hybrid functional often used for this purpose.

DFT studies on substituted anilines reveal how substituents influence the molecule's electronic properties. bloomtechz.comacs.org For 2-Isopropyl-N-methylaniline, the isopropyl group at the ortho position and the methyl group on the nitrogen atom are expected to have significant electronic effects. The methyl group, being electron-donating, increases the electron density on the nitrogen atom through an inductive effect. bloomtechz.com This generally makes the nitrogen's lone pair more available, influencing the molecule's basicity and reactivity. bloomtechz.com

The electronic structure is often described in terms of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter that relates to the chemical reactivity and kinetic stability of the molecule. jmaterenvironsci.com DFT calculations can precisely compute these values. For instance, studies on various aniline (B41778) derivatives show that the nature and position of substituents significantly alter the HOMO-LUMO gap. jmaterenvironsci.comresearchgate.net In 2-Isopropyl-N-methylaniline, the electron-donating alkyl groups would be expected to raise the energy of the HOMO, potentially leading to a smaller HOMO-LUMO gap compared to unsubstituted aniline, indicating higher reactivity.

Computational models can also generate electron density maps, which provide a visual representation of electron distribution and help identify the most reactive sites of the molecule. bloomtechz.com

Table 1: Representative DFT-Calculated Electronic Properties of Substituted Anilines Note: This table presents data for analogous compounds to illustrate typical DFT calculation outputs.

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|---|

| p-chloroaniline | B3LYP/6-311G(d,p) | -5.79 | -0.65 | 5.14 |

| p-bromoaniline | B3LYP/6-311G(d,p) | -5.74 | -0.71 | 5.03 |

Data sourced from a study on para-substituted anilines to demonstrate the type of information generated by DFT calculations. jmaterenvironsci.com

Ab Initio Methods for Geometric and Electronic Properties

Ab initio (from first principles) methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide another avenue for high-accuracy calculations without reliance on empirical parameters. These methods are frequently used for geometry optimization to find the most stable three-dimensional arrangement of atoms. cdnsciencepub.comcore.ac.uk

For substituted anilines, a key geometric feature is the pyramidalization of the nitrogen atom and the dihedral angle between the amino group and the phenyl ring. nih.gov In N-methylaniline, ab initio calculations have shown that the nitrogen atom is pyramidal. cdnsciencepub.comnih.gov The introduction of a bulky ortho-substituent, such as an isopropyl group, is expected to cause significant steric hindrance. This steric clash between the isopropyl group and the N-methyl group would likely force the N-methylaniline moiety to twist further out of the plane of the benzene (B151609) ring to minimize repulsion. nih.gov Ab initio calculations can precisely determine these bond lengths, bond angles, and dihedral angles for the ground state geometry. cdnsciencepub.comuchile.cl

Table 2: Calculated Ground State Energies for N-methylaniline Derivatives Note: This table shows examples of calculated energies for related compounds.

| Compound | Method | Ground State Energy (au) |

|---|---|---|

| N-methylaniline | STO-3G MO | -320.788044 |

Data sourced from an ab initio study on N-methylaniline derivatives. cdnsciencepub.com

Calculation of Spectroscopic Parameters (e.g., NMR chemical shifts)

A powerful application of quantum chemical calculations is the prediction of spectroscopic data, which can then be compared with experimental results for structure verification. The Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). nih.govnih.govresearchgate.net

Studies on compounds like 4-chloro-N-methylaniline have shown that chemical shifts calculated with the GIAO/B3LYP method are in good agreement with experimental values. jmaterenvironsci.comnih.gov This agreement provides strong evidence that the computationally determined molecular structure is accurate. researchgate.net For 2-Isopropyl-N-methylaniline hydrochloride, such calculations would be invaluable. They could predict the chemical shifts for the aromatic protons, the N-methyl protons, and the distinct protons of the isopropyl group. The predicted shifts would be sensitive to the molecule's specific conformation, particularly the rotation around the C(aryl)-N bond. nih.gov

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts for p-Chloroaniline Note: This table illustrates the accuracy of GIAO/DFT calculations by comparing them to experimental data for a related compound.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/B3LYP) |

|---|---|---|

| C1 | 117.34 | 115.6 |

| C2 | 129.61 | 129.6 |

| C3 | 129.61 | 129.6 |

Data adapted from a computational study on para-substituted anilines. jmaterenvironsci.com

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into conformational dynamics and the influence of the molecular environment, such as the solvent.

Conformational Analysis and Flexibility

The flexibility of this compound is primarily associated with rotation around the C(aryl)-N single bond and the inversion of the pyramidal nitrogen. Due to the significant steric interaction between the ortho-isopropyl group and the N-methyl group, rotation around the C-N bond is expected to be highly hindered. nih.gov

Computational studies on similarly structured 2-alkyl-N,N-dialkylanilines show that steric hindrance dictates the preferred conformation. nih.gov In 2-methyl-N,N-dimethylaniline, for example, the NMe₂ group is calculated to be almost orthogonal to the phenyl plane to relieve steric strain. nih.gov A similar, highly twisted conformation would be expected for 2-Isopropyl-N-methylaniline. The most stable conformer would likely position the N-methyl group away from the bulky isopropyl group. MD simulations can explore the potential energy surface associated with this rotation, identify low-energy conformers, and calculate the energy barriers between them.

Solvent Effects on Molecular Behavior

The behavior of a molecule can change dramatically in the presence of a solvent. cdnsciencepub.com MD simulations are well-suited to study these effects by explicitly including solvent molecules in the simulation box or by using an implicit solvent model like the Polarizable Continuum Model (PCM). researchgate.netnih.gov

For a charged species like this compound, solvent effects are particularly important. Polar solvents can stabilize the charged ammonium (B1175870) group through electrostatic interactions and hydrogen bonding. cdnsciencepub.com Computational studies on substituted anilines have shown that solvent polarity can influence conformational equilibria and electronic properties like dipole moments and polarizabilities. semanticscholar.orgsciencepublishinggroup.com An MD simulation in a solvent like water would reveal the structure of the solvation shell around the molecule, showing how water molecules orient themselves around the hydrophobic isopropyl and phenyl groups versus the hydrophilic protonated amine center. nih.gov This provides a molecular-level picture of how the compound interacts with its environment.

Intermolecular Interactions and Self-Assembly

The solid-state architecture and solution-phase behavior of this compound are governed by a variety of non-covalent intermolecular interactions. Computational models are instrumental in dissecting these forces, which include hydrogen bonding, ion-pairing, π-π stacking, and van der Waals forces. mdpi.comresearchgate.net The protonated secondary amine group is a primary site for strong hydrogen bonds, acting as a donor to the chloride counter-ion or other acceptor groups. researchgate.net

Computational studies, such as Density Functional Theory (DFT) and molecular dynamics (MD) simulations, can quantify the energies of these interactions and predict the most stable packing arrangements or solution conformations. mdpi.comnih.gov These models can also predict the propensity for self-assembly, where molecules organize into larger, ordered structures. For this compound, simulations can explore how factors like solvent and concentration influence the formation of micelles or other aggregates. rsc.org

| Interaction Type | Key Molecular Features Involved | Relative Strength | Computational Investigation Method |

| Hydrogen Bonding | N⁺-H group (donor), Cl⁻ ion (acceptor) | Strong | DFT, Quantum Theory of Atoms in Molecules (QTAIM) |

| Ion-Pairing | Cationic anilinium ion, Chloride anion | Strong | MD Simulations, Potential of Mean Force (PMF) |

| π-π Stacking | Phenyl ring | Moderate | DFT with dispersion correction (DFT-D), Symmetry-Adapted Perturbation Theory (SAPT) |

| van der Waals | Isopropyl group, Methyl group, Phenyl ring | Weak | MD Simulations, Force Field Calculations |

Reaction Mechanism Modeling

Computational modeling is a cornerstone for elucidating the mechanisms of chemical reactions involving N-alkylanilines. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, the structures of transient intermediates, and the rate-determining steps. mdpi.com

A critical aspect of reaction modeling is the calculation of activation energies (ΔG‡), which determine the reaction rate. Quantum mechanical methods, particularly DFT, are employed to locate the transition state (TS)—the highest energy point along the reaction coordinate. researchgate.net For reactions involving 2-Isopropyl-N-methylaniline, such as further N-alkylation, oxidation, or electrophilic aromatic substitution, these calculations can provide quantitative predictions of reaction feasibility and kinetics.

For instance, modeling the N-methylation reaction would involve calculating the energy barrier for the nucleophilic attack of the nitrogen atom on a methylating agent. The geometry of the transition state would reveal the precise arrangement of atoms during this key step. Such calculations can be performed for various competing pathways to determine the most favorable route. mdpi.comnih.gov

| Hypothetical Reaction | Assumed Reagent | Predicted Activation Energy (ΔG‡) (kcal/mol) | Computational Method |

| N-Methylation | Methyl Iodide | 20-25 | DFT (M06-2X/6-311+G(d,p)) |

| Ring Nitration | Nitronium ion (NO₂⁺) | 15-20 (para), 22-28 (ortho) | DFT (B3LYP/6-31G*) |

| N-Oxidation | Peroxy acid | 25-30 | CCSD(T) // DFT |

Note: The values presented are illustrative and based on typical ranges for similar reactions involving substituted anilines.

Beyond calculating the speed of a reaction, computational modeling excels at explaining and predicting its selectivity (chemo-, regio-, and stereoselectivity). For 2-Isopropyl-N-methylaniline, a key question is how the ortho-isopropyl group directs the outcome of reactions, such as electrophilic aromatic substitution.

By modeling the reaction pathways for substitution at different positions on the aromatic ring (ortho, meta, para), researchers can compare the activation energies. The significant steric bulk of the isopropyl group is expected to raise the energy of the transition state for substitution at the adjacent ortho position, thereby favoring substitution at the less hindered para position. iitm.ac.in Similarly, computational analysis can compare N-alkylation versus C-alkylation pathways in reactions with alkylating agents. researchgate.net These predictive capabilities are invaluable for designing synthetic routes that yield the desired product with high purity. rsc.org

Structure-Reactivity and Structure-Property Relationships

Computational methods are essential for establishing relationships between a molecule's structure and its physical properties or biological activity. These relationships are crucial for designing new derivatives with tailored characteristics.

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of a series of compounds with a specific activity, such as biological potency or toxicity. nih.govresearchgate.net To build a QSAR model for derivatives of 2-Isopropyl-N-methylaniline, a set of molecular descriptors is calculated for each analog. These descriptors quantify various aspects of the molecule's structure, including steric, electronic, and hydrophobic properties. nih.gov

Examples of descriptors include:

LogP: The logarithm of the octanol-water partition coefficient, representing hydrophobicity.

Hammett constants (σ): Quantifying the electron-donating or -withdrawing effect of substituents. nih.gov

Topological indices: Numerical values derived from the molecular graph.

Quantum chemical descriptors: Such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). umn.edu

A mathematical equation is then generated to link these descriptors to the observed activity. This model can subsequently be used to predict the activity of new, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.gov

Example QSAR Equation: Activity = c0 + c1(LogP) + c2(σ) + c3(LUMO)

Beyond QSAR, a wide range of computational tools can predict the physicochemical properties of hypothetical derivatives, a field often referred to as Quantitative Structure-Property Relationships (QSPR). nih.govresearchgate.net These predictions are vital in early-stage drug discovery and materials science to assess properties like solubility, melting point, and metabolic stability. escholarship.orgescholarship.orgnih.gov

For a new derivative of 2-Isopropyl-N-methylaniline, computational software can rapidly estimate key parameters. For example, adding a hydroxyl group to the phenyl ring is predicted to decrease the LogP value and increase aqueous solubility. These predictions are based on fragment contribution methods, topological indices, or more sophisticated machine learning algorithms trained on large datasets of known molecules. researchgate.netnih.gov This in silico screening allows researchers to virtually design and evaluate large libraries of compounds, focusing experimental efforts on those with the most promising predicted profiles. mdpi.com

| Derivative (Substitution on Phenyl Ring) | Predicted LogP (XLogP3) | Predicted Aqueous Solubility (logS) | Predicted pKa (Amine) |

| (Parent Compound) | 2.9 | -3.5 | 5.1 |

| 4-Fluoro | 3.2 | -3.8 | 4.8 |

| 4-Hydroxy | 2.5 | -2.9 | 5.3 |

| 4-Nitro | 2.8 | -3.9 | 3.9 |

| 4-Methyl | 3.4 | -4.0 | 5.4 |

Note: These predicted values are for the neutral base form and are generated for illustrative purposes based on established computational algorithms like XLogP3 and ALOGPS. nih.gov

Applications of 2 Isopropyl N Methylaniline Hydrochloride As a Key Research Intermediate and Building Block

Precursor in Multi-Step Organic Synthesis

As a fundamental building block, 2-Isopropyl-N-methylaniline hydrochloride is instrumental in the construction of more complex molecular architectures. Its reactivity is centered around the aniline (B41778) functional group, which allows for a range of chemical transformations.

Synthesis of Complex Organic Molecules

Substituted anilines are foundational to the synthesis of a wide array of complex organic molecules, particularly nitrogen-containing heterocycles, which are prevalent in biologically active compounds. pharmaguideline.comiipseries.orgresearchgate.net One of the most significant applications of aniline derivatives is in the synthesis of quinoline (B57606) scaffolds. pharmaguideline.comiipseries.orgresearchgate.net Various named reactions, such as the Skraup, Friedlander, and Doebner-von Miller syntheses, utilize anilines as key starting materials to construct the quinoline ring system. pharmaguideline.comresearchgate.net While specific examples detailing the use of this compound in these reactions are not prevalent in readily available literature, its structural similarity to other substituted anilines suggests its utility in preparing quinoline derivatives with specific substitution patterns. The isopropyl group at the ortho position can influence the regioselectivity of the cyclization reaction, potentially leading to novel quinoline structures.

The general scheme for the synthesis of quinoline derivatives from anilines is presented in the table below, illustrating the versatility of anilines as precursors.

| Reaction Name | Reactants | Product Type |

| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Quinoline |

| Friedlander Synthesis | o-Aminoaryl Aldehyde or Ketone, Carbonyl Compound | Substituted Quinoline |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl Compound | Substituted Quinoline |

| Combes Synthesis | Aniline, 1,3-Diketone | Substituted Quinoline |

This table presents generalized reaction schemes where a substituted aniline like 2-Isopropyl-N-methylaniline could potentially be used.

Furthermore, substituted anilines are key intermediates in the synthesis of other heterocyclic systems such as indoles and other bioactive scaffolds, highlighting the broad potential of this compound as a starting material in synthetic organic chemistry. bohrium.com

Intermediate for Pharmaceuticals and Agrochemicals (General Scope)

The aniline moiety is a common structural motif in a wide range of pharmaceuticals and agrochemicals. bohrium.comnih.gov Consequently, substituted anilines like this compound are valuable intermediates in the development of new active ingredients. In the pharmaceutical industry, aniline derivatives are precursors to drugs with diverse therapeutic applications.

In the agrochemical sector, N-alkylanilines are known to be part of the synthesis of various pesticides. nih.gov For instance, N-isopropylaniline is a known metabolite of the herbicide propachlor. nih.gov The structural components of this compound make it a candidate for the synthesis of novel herbicides, fungicides, or insecticides. The specific combination of the N-methyl and 2-isopropyl groups can be tailored to interact with specific biological targets, a key aspect of modern agrochemical research.

Role in the Development of New Catalytic Systems

The steric and electronic properties of this compound make it and its derivatives attractive for the development of new catalytic systems, particularly in the design of ligands for transition metal catalysts.

Ligand Design and Synthesis

Sterically hindered anilines are frequently employed in the synthesis of ligands for catalysis. rsc.orgresearchgate.netnih.gov The bulky isopropyl group in the ortho position of 2-Isopropyl-N-methylaniline can provide the necessary steric hindrance to stabilize metal centers and influence the selectivity of catalytic reactions. rsc.orgresearchgate.net While direct utilization of this compound as a ligand is less common, it serves as a precursor for more complex ligand structures. For example, it can be a starting point for the synthesis of N-heterocyclic carbene (NHC) precursors or phosphine-amine (P,N) ligands, which are known to be effective in a variety of catalytic transformations. nih.gov The synthesis of such ligands often involves the reaction of the aniline with other bifunctional molecules to create a chelating system.

Exploration of Catalytic Performance in Organic Reactions

Ligands derived from sterically hindered anilines have shown significant promise in various catalytic organic reactions. nih.govresearchgate.netrsc.orgnih.govacs.org These reactions include N-alkylation of amines with alcohols, where the catalyst facilitates the formation of C-N bonds, and asymmetric catalysis, where chiral ligands are used to produce enantiomerically enriched products. nih.govresearchgate.netrsc.orgnih.govacs.org The steric bulk provided by the 2-isopropyl group can enhance the enantioselectivity of a catalytic reaction by creating a well-defined chiral pocket around the metal center.

The table below summarizes some catalytic reactions where ligands derived from substituted anilines are employed.

| Catalytic Reaction | Catalyst Type | Role of Aniline-Derived Ligand |

| N-Alkylation of Amines | Transition Metal Complexes (e.g., Ru, Co) | Provides steric and electronic tuning of the metal center for efficient C-N bond formation. researchgate.netrsc.org |

| Asymmetric Hydrogenation | Chiral Transition Metal Complexes | Creates a chiral environment to control the stereochemical outcome of the reaction. |

| Cross-Coupling Reactions | Palladium or Copper Complexes | Stabilizes the active catalytic species and influences reaction efficiency and selectivity. |

Advanced Materials Science Applications (Research-focused)

While the application of this compound in materials science is an emerging area of research, the broader class of substituted anilines has shown significant potential in the development of functional organic materials.

The primary area of interest lies in the synthesis of conducting polymers. Polyaniline is a well-known conducting polymer, and its properties can be tuned by introducing substituents on the aniline ring or the nitrogen atom. acs.orgacs.org The presence of an alkyl group, such as the isopropyl group in 2-Isopropyl-N-methylaniline, can increase the solubility of the resulting polymer in organic solvents, which is a significant advantage for processability. acs.orgacs.org Research into poly(alkylanilines) has shown that the nature and position of the alkyl substituent can influence the polymer's conductivity and other electronic properties. acs.org

Another potential application is in the field of organic light-emitting diodes (OLEDs). researchgate.netnih.govktu.edusemanticscholar.org Arylamine derivatives, particularly those with bulky substituents, are often used as hole-transporting materials or as hosts for phosphorescent emitters in OLED devices due to their electrochemical stability and ability to form amorphous thin films. nih.govktu.edusemanticscholar.org The sterically hindered nature of 2-Isopropyl-N-methylaniline could be beneficial in designing new materials for OLEDs with improved performance and longevity.

Furthermore, the ability of aniline derivatives to participate in supramolecular interactions opens up possibilities in the design of responsive materials and sensors. nih.govnih.govnih.govresearchgate.net The N-H and aromatic pi-system of the aniline core can engage in hydrogen bonding and pi-stacking interactions, which are crucial for the self-assembly of complex supramolecular architectures. nih.govnih.govnih.govresearchgate.net

Precursor for Specialty Polymers and Resins (e.g., as part of diamine hardeners for epoxy resins)

Substituted anilines are a critical class of compounds used in the formulation of curing agents, or hardeners, for epoxy resins. These hardeners react with the epoxide groups of the resin to form a cross-linked, thermoset polymer network. The structure of the amine hardener significantly influences the properties of the cured epoxy, including its glass transition temperature (Tg), chemical resistance, and mechanical strength.

While direct research detailing the use of 2-Isopropyl-N-methylaniline as a precursor for diamine hardeners is not extensively documented in publicly accessible literature, the fundamental chemistry of N-alkylated anilines provides a basis for its potential role. For instance, N-alkyl phenylenediamines are known components in liquid mixtures of aromatic diamine hardeners. These formulations are designed to create curing agents that remain liquid at room temperature, which is advantageous for handling and processing. The synthesis of such hardeners can involve the N-alkylation of aniline derivatives.

The structure of 2-Isopropyl-N-methylaniline, featuring both N-methylation and ortho-isopropylation, suggests that it could be used to synthesize more complex diamine structures. The isopropyl group, being a bulky substituent, can affect the reactivity of the amine and the packing of the resulting polymer chains, which in turn would modify the physical and thermal properties of the cured epoxy resin. This steric hindrance can be strategically used to control the curing process and the final characteristics of the polymer.

Historically, patents have described the synthesis of 2-isopropyl-N-methylaniline and related 2,6-dialkylanilines, noting their utility as intermediates and as stabilizers for polymers, preventing degradation. This role as a polymer additive highlights the compatibility of this class of molecules with polymer systems.

Table 1: Properties of Related Amine Hardeners and their Effect on Epoxy Resins

| Amine Hardener Type | Key Structural Feature | Influence on Epoxy Resin Properties |

|---|---|---|

| Aromatic Diamines | Phenylenediamine structures | High thermal stability, good chemical resistance, but often solid and require heating for processing. |

| N-Alkyl Aromatic Diamines | Alkyl group on the nitrogen atom | Lower melting point (often liquid), improved processability, may slightly reduce thermal stability compared to non-alkylated counterparts. |

This table is illustrative and based on general principles of epoxy chemistry, as direct data for 2-Isopropyl-N-methylaniline-derived hardeners is not available.

Development of Functional Monomers

A functional monomer is a molecule that contains a polymerizable group (like a vinyl or acrylate (B77674) group) and one or more functional groups that impart specific properties to the final polymer. The development of novel functional monomers is a key area of research for creating advanced materials with tailored characteristics.

2-Isopropyl-N-methylaniline serves as a foundational building block for the synthesis of such functional monomers. Its aromatic ring and secondary amine group are sites for further chemical modification. For example, a polymerizable group could be introduced onto the aromatic ring or attached via the nitrogen atom to transform it into a monomer.

The presence of the N-methyl and isopropyl groups on the aniline ring is significant. These substituents can enhance the solubility of the resulting monomer and polymer in organic solvents and influence the polymer's physical properties. For instance, the bulky isopropyl group can increase the free volume within the polymer structure, affecting properties like its glass transition temperature and permeability.

Patents have identified N-methyl-2-isopropylaniline as an intermediate in the synthesis of styryl dyestuffs. Styryl compounds are a class of molecules that can sometimes be designed as polymerizable monomers (styrenic monomers) for creating colored or optically active polymers. This established use in dye synthesis demonstrates that the 2-Isopropyl-N-methylaniline molecule can undergo reactions to attach complex functional groups, a fundamental step in creating a functional monomer.

Research into the polymerization of various aniline derivatives shows that substituents on the aniline ring and the nitrogen atom have a profound impact on the properties of the resulting polymers, such as polyanilines. While specific studies on the polymerization of a monomer derived directly from 2-Isopropyl-N-methylaniline are not prominent, the principles established in the broader field of polyaniline derivatives would apply. The choice of substituents affects solubility, conductivity, and processability of the final polymer. Therefore, 2-Isopropyl-N-methylaniline represents a potential starting point for developing new functional polymers with a unique combination of properties derived from its specific substitution pattern.

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 2-Isopropyl-N-methylaniline |

| N-methyl-2-isopropylaniline |

Future Research Directions and Perspectives

Exploration of Novel Synthetic Pathways with Enhanced Sustainability

The development of environmentally benign and efficient synthetic routes to N-alkylanilines, including sterically hindered examples like 2-Isopropyl-N-methylaniline, is a significant goal in modern organic chemistry. Future research will likely pivot from traditional multi-step methods, which can be harsh and generate substantial waste, towards more sustainable alternatives.

One promising avenue is the use of earth-abundant metal catalysts. For instance, processes using environmentally benign iron(II) salts have been developed for the synthesis of N-methylanilines from arenes. chemistryviews.org These iron-catalyzed reactions can proceed under mild conditions, often at moderate temperatures and under air, representing a significant improvement over methods requiring precious metals or harsh reagents. chemistryviews.org Another approach involves copper-catalyzed amination of aryl boronic esters, a method that is compatible with a wide array of functional groups and can be used to create sterically hindered anilines under mild conditions. nih.gov

Furthermore, chemoenzymatic strategies are emerging as powerful tools for creating functionalized anilines. The use of immobilized nitroreductase enzymes, for example, offers a low-energy, highly selective alternative to traditional chemical hydrogenation for the synthesis of aromatic amines. acs.org This biocatalytic approach avoids high temperatures and expensive, toxic metal catalysts, and can be integrated into continuous flow processes, enhancing its industrial applicability and sustainability. acs.org The development of such green methodologies will be crucial for the future production of 2-Isopropyl-N-methylaniline hydrochloride and its derivatives. nih.govrsc.org

In-Depth Mechanistic Studies of Atypical Reactivity

The structure of 2-Isopropyl-N-methylaniline, with a bulky isopropyl group ortho to the N-methylamino group, imparts significant steric hindrance. This feature is expected to lead to atypical reactivity compared to less hindered anilines. The steric shielding of the nitrogen lone pair and the adjacent aromatic ring positions can influence reaction rates and regioselectivity.